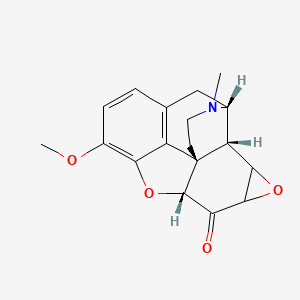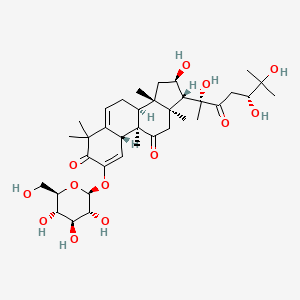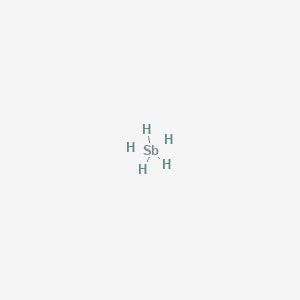](/img/structure/B1235670.png)
[Fe(SCN)4](-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(thiocyanato)ferrate(1-) is an iron coordination entity.
Aplicaciones Científicas De Investigación
1. Synthesis and Growth Mechanism
The synthesis and growth mechanisms of various Fe-based nanostructures, including Fe(SCN)4, have been extensively studied. These nanostructures are notable for their potential applications in nanocatalysis, biosensing, magnetic resonance imaging (MRI) contrast agents, and drug delivery systems (Yang, Wu, & Hou, 2011).
2. Spin Crossover Behavior
Research on Fe(II) complexes, such as Fe3(NH2-trz)6(SCN)4(H2O)22·H2O, demonstrates interesting spin crossover (SCO) behavior. These complexes undergo reversible structural transformations impacting their magnetic properties, which is significant for materials science and magnetic applications (Chen et al., 2018).
3. Environmental Applications
The removal of thiocyanate (SCN-) from industrial waste-waters is crucial due to its toxic effects. Studies on the oxidation of thiocyanate by Fe(VI) and Fe(V) provide insights into environmentally friendly methods for SCN- removal, highlighting the role of Fe complexes in environmental remediation (Sharma, Burnett, O'Connor, & Cabelli, 2002).
4. Analytical Chemistry Applications
Fe(SCN)4 complexes are utilized in the gravimetric determination of iron. The Fe(III)-SCN complex forms a water-insoluble compound used for iron quantification, demonstrating the importance of these complexes in analytical chemistry (Méndez, Mateos, & Mateos, 1986).
5. Biomedical Research
The equilibrium between iron(III) ion and thiocyanate ion forming thiocyanatoiron(III) ion is used in the spectrophotometric determination of thiocyanate in human saliva. This is crucial in biomedical research for understanding the chemistry of biological fluids (Lahti, Vilpo, & Hovinen, 1999).
6. Biomagnetic Applications
Fe-based nanoparticles, such as those derived from Fe(SCN)4, are significant in biomagnetic applications. These nanoparticles have potential uses in magnetic nanodevices and biomedical fields (Sun et al., 2004).
Propiedades
Fórmula molecular |
C4FeN4S4- |
|---|---|
Peso molecular |
288.2 g/mol |
Nombre IUPAC |
iron(3+);tetrathiocyanate |
InChI |
InChI=1S/4CHNS.Fe/c4*2-1-3;/h4*3H;/q;;;;+3/p-4 |
Clave InChI |
SRKVOMOHFPGDSX-UHFFFAOYSA-J |
SMILES canónico |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+3] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


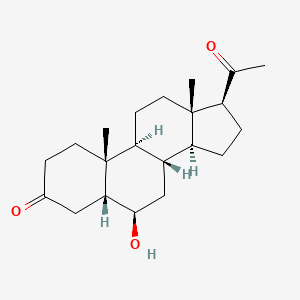
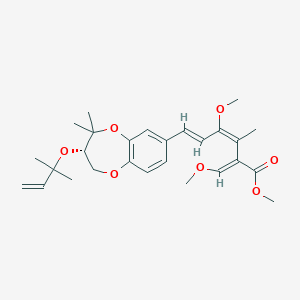
![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 4-fluorobenzoate](/img/structure/B1235591.png)

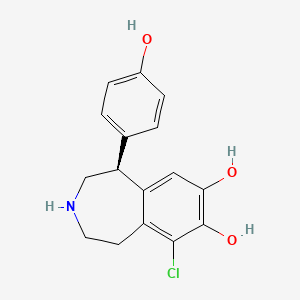
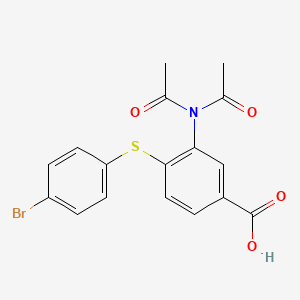

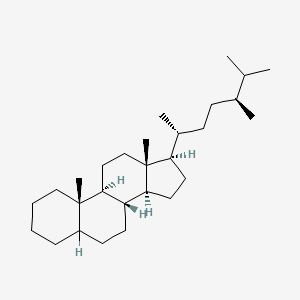
![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B1235599.png)
![(1R,9R)-6,11,12-trihydroxy-5,13-dimethoxy-1,9-dimethyl-16-oxo-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene-3-carbaldehyde](/img/structure/B1235603.png)
